2-bromo-N-(4-bromophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSAKWBWAQDJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286939 | |
| Record name | Benzamide, 2-bromo-N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66569-07-1 | |
| Record name | Benzamide, 2-bromo-N-(4-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66569-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-bromo-N-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Bromo N 4 Bromophenyl Benzamide
Classical and Contemporary Approaches to Amide Bond Formation
The formation of the amide bond between the two aromatic moieties can be accomplished through several well-established and modern chemical methods.
The most direct and classical method for synthesizing 2-bromo-N-(4-bromophenyl)benzamide is the acylation of 4-bromoaniline (B143363) with 2-bromobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is widely used for its simplicity and generally good yields. mdpi.com
The process begins with the conversion of 2-bromobenzoic acid to its more reactive acid chloride derivative, 2-bromobenzoyl chloride. This is commonly achieved by refluxing the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnanobioletters.com The resulting crude 2-bromobenzoyl chloride is then reacted with 4-bromoaniline. nanobioletters.com
The condensation step is typically performed in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂) or acetone, often in the presence of a base to neutralize the hydrochloric acid byproduct. nanobioletters.comnih.gov The reaction mixture is stirred, sometimes at reduced temperatures to control reactivity, until completion. nanobioletters.com
General Reaction Scheme: Step 1: Acid Chloride Formation 2-Bromobenzoic Acid + SOCl₂ → 2-Bromobenzoyl Chloride
Step 2: Amide Formation 2-Bromobenzoyl Chloride + 4-Bromoaniline → this compound + HCl
While the acid chloride method is robust, modern organic synthesis offers a variety of coupling reagents that can facilitate amide bond formation directly from the carboxylic acid, avoiding the need to prepare the acyl chloride. These reagents are particularly useful for sensitive substrates or when milder reaction conditions are required. uniurb.it
These "in-situ" activating agents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine. sigmaaldrich.com The choice of reagent can influence reaction times, yields, and the suppression of side reactions like racemization in chiral substrates. peptide.com
Common Classes of Coupling Reagents:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are cost-effective and widely used. peptide.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions and increase efficiency, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate stable byproducts that are easily removed. sigmaaldrich.compeptide.com
Aminium/Uronium Salts: This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is known for its high reactivity and ability to reduce side reactions, making it suitable for difficult couplings. sigmaaldrich.compeptide.com
| Coupling Reagent Class | Examples | General Characteristics |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives like HOBt to suppress side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient with easily removable byproducts; suitable for complex syntheses. sigmaaldrich.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very fast reaction times; HATU is particularly effective for sterically hindered substrates. sigmaaldrich.compeptide.com |
Advanced Synthetic Route Optimization
For research and development purposes, maximizing the yield and purity of this compound is critical. This involves fine-tuning reaction conditions and employing effective purification strategies.
Several factors can be adjusted to improve the outcome of the synthesis. The choice of solvent, reaction temperature, and the stoichiometry of the reactants are fundamental parameters. In coupling reactions, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine, is crucial for activating the coupling reagent and neutralizing acidic byproducts. mdpi.com
For challenging substrates, the selection of a more potent coupling reagent, such as HATU, can significantly improve yields. peptide.com Furthermore, ensuring the high purity of the starting materials, 2-bromobenzoic acid and 4-bromoaniline, is essential, as impurities can lead to the formation of undesired side products that are difficult to separate. The potential for the formation of isomeric byproducts, such as products from any contaminating 2-bromoaniline (B46623) or 4-bromobenzoic acid, necessitates careful control over the purity of the precursors. google.com
Achieving high purity is paramount for analytical standards and subsequent reactions. The primary methods for purifying crude this compound are recrystallization and column chromatography.
Recrystallization: This is a cost-effective and scalable technique for removing impurities. The crude product is dissolved in a hot solvent, such as ethanol, and allowed to cool slowly. rsc.org The desired compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical to ensure high recovery of the pure product.
Column Chromatography: For removing closely related impurities, silica (B1680970) gel column chromatography is highly effective. nanobioletters.com The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org The different components of the mixture travel through the column at different rates, allowing for their separation and the collection of pure fractions of this compound.
Derivatization from this compound
The presence of two bromine atoms on the phenyl rings of this compound makes it a valuable intermediate for creating a diverse library of more complex molecules. These bromo-substituents are ideal handles for transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be used to form new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as C-S cross-coupling with thiols, can also be employed to introduce new functional groups. researchgate.net
Cyclization Reactions: The core benzamide (B126) structure can itself participate in further reactions. For instance, intramolecular cyclization reactions can be designed to construct various heterocyclic systems, which are prevalent in medicinal chemistry. mdpi.comrsc.org
Through these derivatization strategies, this compound serves as a versatile building block for the synthesis of novel compounds with potential applications in materials science and pharmaceutical research.
Chemical Transformations Involving Halogen Substituents (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)
The presence of two bromine atoms on the aromatic rings of this compound offers valuable handles for a variety of chemical transformations. These halogen substituents are key sites for reactions such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling, allowing for the construction of more complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgsigmaaldrich.com
In this compound, the bromine atom on the benzoyl ring (at the 2-position) is ortho to the electron-withdrawing amide carbonyl group. This positioning activates the C-Br bond toward nucleophilic attack. A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion. chemistrysteps.com The reaction rate is influenced by the electronegativity of the halogen, with fluoride (B91410) being the most reactive leaving group (F > Cl > Br > I) because the first step, the nucleophilic attack, is typically rate-determining. masterorganicchemistry.com
Another, less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.comyoutube.com This mechanism usually requires a very strong base and does not necessitate an electron-withdrawing group on the ring. chemistrysteps.commasterorganicchemistry.com
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituents on this compound serve as excellent electrophilic partners in these reactions. Catalysts, typically based on palladium, nickel, or copper, facilitate the coupling of the aryl bromide with various nucleophilic partners. youtube.comrhhz.net
Common cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. youtube.com
Stille Coupling: Involves coupling with an organotin compound (stannane), offering tolerance to a wide variety of functional groups. youtube.com
Heck Coupling: The palladium-catalyzed reaction with an alkene to form a substituted alkene. youtube.com
Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne to create a C-C triple bond. youtube.com
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a C-N bond by coupling the aryl bromide with an amine. youtube.com
C-S Coupling: Copper or palladium catalysts can be used to form a carbon-sulfur bond by reacting the aryl bromide with a thiol. rsc.org
The differential reactivity of the two C-Br bonds could potentially allow for selective or sequential functionalization, although this would depend on the specific reaction conditions and catalysts employed.
The following table summarizes representative cross-coupling reactions performed on a related aryl bromide, showcasing the versatility of this functional group.
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| C-S Coupling | 2-(4-bromophenyl)-benzothiazole | 4-methylbenzenethiol | CuI, K₂CO₃, MeCN, MW, 80°C | 2-(4-((4-methylphenyl)thio)phenyl)benzothiazole | 92% | rsc.org |
| C-S Coupling | 2-(4-bromophenyl)-benzothiazole | Thiophen-2-thiol | CuI, K₂CO₃, MeCN, MW, 80°C | 2-(4-(thiophen-2-ylthio)phenyl)benzothiazole | 88% | rsc.org |
| Suzuki Coupling | 4-Bromoanisole | Dimethyl(phenyl)silanol | [allylPdCl]₂, dppb, Cs₂CO₃, H₂O, Dioxane, 80°C | 4-Methoxybiphenyl | 95% | nih.gov |
| Ullman-type Coupling | Bromobenzene | 4-Methoxyphenyltriflate | (Bpy)NiBr₂, (dppp)PdCl₂, Zn, KF | 4-Methoxybiphenyl | 70% | nih.gov |
Modifications at the Amide Nitrogen and Aromatic Rings
Beyond transformations at the halogen sites, the core structure of this compound can be modified at the amide nitrogen and the phenyl rings.
Amide Nitrogen Modifications:
The amide N-H bond can participate in various reactions. For instance, it can be deprotonated by a strong base to form an amidate anion, which can then act as a nucleophile. The nitrogen can also be involved in intramolecular cyclization reactions. In a study on a related compound, N-(2-bromo-phenyl)-4-hydroxy-benzamide, intramolecular cyclization was achieved under the influence of a cobalt nanostructure catalyst to form a benzoxazole (B165842) ring system. rsc.org This type of transformation highlights the potential for the amide linkage in this compound to participate in constructing heterocyclic systems.
Aromatic Ring Modifications:
The two phenyl rings can undergo further substitution reactions, primarily electrophilic aromatic substitution (EAS). The directing effects of the existing substituents will govern the position of the incoming electrophile.
The 4-Bromophenyl Ring: The bromo substituent is a deactivating ortho-, para-director, while the amide nitrogen is an activating ortho-, para-director due to its lone pair of electrons. The activating effect of the nitrogen typically dominates, directing electrophiles to the positions ortho to the amide nitrogen (and meta to the bromine).
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. For example, reduction of a nitro group, previously introduced onto the ring via nitration, to an amine provides a new functional group for further derivatization. prepchem.com The synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide from its nitro precursor using iron in acetic acid is a documented example of such a modification. prepchem.com
The following table presents examples of reactions involving modifications of the aromatic rings and amide group in similar benzamide structures.
| Starting Material | Reagents/Conditions | Transformation | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-bromo-N-(4-bromo-2-fluorobenzyl)-2-nitrobenzamide | Iron, Acetic Acid, 100°C | Nitro group reduction | 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide | Not specified | prepchem.com |
| N-(2-bromo-phenyl)-4-hydroxy-benzamide | Cobalt nanostructure, K₂CO₃, Ethanol, Reflux | Intramolecular cyclization (C-O bond formation) | 2-(4-hydroxyphenyl)benzoxazole derivative | 87-95% | rsc.org |
| 2-amino-N-(4-bromophenyl)benzamide | Isatin, I₂/TBHP, Dioxane, 100°C | Domino synthesis/oxidative rearrangement | N-(4-bromophenyl)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide | 75% | rsc.org |
Mechanistic Investigations of Reactions Involving 2 Bromo N 4 Bromophenyl Benzamide
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 2-bromo-N-(4-bromophenyl)benzamide are often explored through computational and experimental studies, particularly for transformations such as intramolecular cyclization and cross-coupling reactions.
One of the key reaction types for this class of compounds is the Ullmann-type coupling, which involves the formation of a new carbon-nitrogen bond. The generally accepted mechanism for the copper-catalyzed Ullmann–Goldberg coupling reaction begins with the coordination of a Cu(I) complex with a suitable ligand, such as a diamine. mdpi.com This is followed by the coordination of the amide, leading to the formation of an intermediate where a base facilitates the removal of the N-H proton to form a copper-amidate complex. mdpi.com The subsequent step is the oxidative addition of the aryl halide to the copper complex, which is often the rate-limiting step, followed by reductive elimination to yield the N-arylated product. organic-chemistry.org
Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of N-arylation of substituted aryl halides through Ullmann-type coupling reactions. mdpi.comnih.gov These studies reveal a direct correlation between the experimental reaction yields and the activation energy of the haloarene activation step. mdpi.comnih.gov A detailed analysis using the Activation Strain Model indicates that the strain energy of the substituted iodoaniline is the primary contributor to the energy barrier, accounting for an average of 80% of the total strain energy. mdpi.comnih.gov
For reactions involving this compound, the presence of two bromine atoms offers the potential for various reaction pathways, including intramolecular cyclization to form phenanthridinone derivatives. The transition states for such reactions would involve the formation of a new carbon-carbon or carbon-nitrogen bond, and their energies would be influenced by the electronic and steric effects of the bromine substituents.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding the factors that influence them. For this compound, kinetic analysis can shed light on the influence of pH and substituents on its reactivity.
pH-Dependent Reactivity Profiles
The pH-rate profile for amide hydrolysis generally shows a U-shaped curve, with the rate being at a minimum at neutral pH and increasing at both acidic and basic pH. The specific pKa values of the compound and the intermediates would determine the exact shape of the profile.
Influence of Substituents on Reaction Kinetics
The bromine substituents on both aromatic rings of this compound are expected to have a significant impact on its reaction kinetics. Bromine is an electron-withdrawing group through its inductive effect, which can influence the reactivity of the aromatic rings and the amide bond.
In the context of Ullmann-type coupling reactions, computational studies have shown that the electronic effects of substituents on the lactam and the aryl halide influence the activation energy. mdpi.comnih.gov Specifically, the nucleophilicity of the nitrogen in the amide is directly linked to the activation energies. mdpi.comnih.gov For this compound, the electron-withdrawing nature of the bromine atom on the N-phenyl ring would decrease the nucleophilicity of the amide nitrogen, potentially affecting the rate of N-arylation reactions.
Conversely, the bromine atom on the benzoyl ring makes the aromatic ring more electron-deficient, which could influence its susceptibility to nucleophilic aromatic substitution or its role in catalytic cycles. In studies of photosynthesis inhibitors, the presence of bromine atoms on similar N-phenylbenzamide structures was shown to significantly affect their biological activity, which is often related to their reactivity and electronic properties. researchgate.net
Catalytic Reaction Mechanisms (e.g., C-H Silylation, Supramolecular Photocatalysis)
Catalytic methods offer efficient and selective ways to functionalize molecules like this compound.
C-H Silylation: Palladium-catalyzed C-H silylation has emerged as a powerful tool for the synthesis of organosilanes. While direct C-H silylation of this compound has not been specifically reported, related transformations on benzamides provide mechanistic insights. For instance, palladium-catalyzed silylation of benzylic halides with silylboronates proceeds efficiently, suggesting the feasibility of palladium catalysis for forming carbon-silicon bonds in related systems. rsc.org The mechanism of such reactions typically involves the oxidative addition of the C-X or C-H bond to the palladium catalyst, followed by transmetalation with the silylating agent and reductive elimination to afford the silylated product.
Supramolecular Photocatalysis: Supramolecular photocatalysis has been explored for the cyclization of halogenated benzamides. For instance, the intramolecular cyclization of interlocked fumaramides to form β-lactams has been studied mechanistically. semanticscholar.org These studies, which include Hammett plots and kinetic isotope effect experiments, have revealed that the rate-determining step can be the deprotonation of a C-H bond, facilitated by a macrocyclic host. semanticscholar.org While not a direct example involving this compound, these findings highlight the potential for using supramolecular assemblies to control and catalyze reactions of halogenated amides. The presence of the two bromine atoms in this compound could influence its binding within a supramolecular host and its subsequent photochemical reactivity.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for 2-bromo-N-(4-bromophenyl)benzamide was found in the public domain. Therefore, a definitive analysis of its solid-state characteristics is not possible at this time. This includes:
Molecular Conformation and Dihedral Angles
Specific dihedral angles, which define the three-dimensional shape and orientation of the brominated phenyl rings relative to the central benzamide (B126) bridge, have not been experimentally determined and reported.
Crystal Packing and Intermolecular Interactions
Information regarding the arrangement of molecules in a crystal lattice is unavailable. Consequently, details on potential intermolecular forces such as N-H···O hydrogen bonds, C-H···π interactions, or halogen bonding, which are crucial for understanding the supramolecular chemistry of the compound, could not be obtained. While studies on related molecules, such as isomers or similar amide structures, describe these types of interactions, applying such findings to this compound would be speculative.
High-Resolution Spectroscopic Techniques for Structural Characterization
Detailed spectroscopic analyses for this compound are not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Published ¹H NMR or ¹³C NMR spectra, which would provide insight into the compound's structure and conformation when dissolved in a solvent, were not found.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. For benzamide (B126) derivatives, DFT methods like B3LYP have been successfully employed to study their molecular geometries, vibrational spectra, and electronic characteristics. chalcogen.ro
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and stability. researchgate.netnih.gov
For derivatives similar to 2-bromo-N-(4-bromophenyl)benzamide, DFT calculations are used to determine the energies of the HOMO and LUMO. chalcogen.roresearchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. nih.gov In related benzamide structures, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. conicet.gov.ar
The HOMO-LUMO energy gap determined from DFT calculations can be correlated with the electronic absorption spectra of the molecule. conicet.gov.ar Time-dependent DFT (TD-DFT) is a common approach used to predict the electronic transitions and simulate UV-Vis spectra. chalcogen.ro This allows for a comparison between theoretical predictions and experimental spectroscopic data, providing a deeper understanding of the electronic transitions occurring within the molecule. For instance, in a study of a related benzamide derivative, TD-DFT was used to assign the electronic transitions observed in the experimental UV-Vis spectrum. conicet.gov.ar
Conformational Energy Landscape Exploration
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify its stable conformers. q-chem.com This is often done by systematically changing specific dihedral angles (torsion angles) and calculating the corresponding energy, a process known as a potential energy scan. q-chem.com
For molecules with multiple rotatable bonds, like this compound, this analysis can reveal the most energetically favorable spatial arrangements. For example, in a related benzamide, the molecule was found to be twisted, with a significant dihedral angle between the two phenyl rings. nih.gov In another similar compound, the dihedral angles between the benzene (B151609) rings were found to be 16.78 (15)° and 18.87 (14)°. nih.gov The conformation is also influenced by intramolecular hydrogen bonds, which can stabilize certain arrangements. For instance, an intramolecular N—H⋯O hydrogen bond is observed in some benzamide derivatives. nih.gov
The table below shows selected experimental torsion angles for a related compound, 4-bromo-N-phenylbenzamide, which provides insight into the likely conformational preferences of this compound.
| Torsion Angle | Value (°) |
| C2–C1–C7–O1 | -28.1 (3) |
| C7–N1–C8–C13 | -30.2 (3) |
Data for 4-bromo-N-phenylbenzamide, a structurally similar compound. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. tandfonline.comgithub.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. tandfonline.com
For a molecule like this compound, MD simulations could be used to explore its conformational flexibility in solution, the stability of intramolecular hydrogen bonds, and its interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic biological or chemical environment.
Intermolecular Interaction Analysis via Computational Methods (e.g., Hirshfeld Surface Analysis)
The way molecules pack in a crystal is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. nih.govnih.govresearchgate.netresearchgate.net It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. nih.govresearchgate.net
For brominated organic compounds, interactions involving the bromine atom, such as C—H⋯Br and Br⋯Br contacts, can play a significant role in the crystal packing. nih.govnih.gov Hirshfeld surface analysis of similar structures has revealed the importance of H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br interactions. nih.govnih.gov For example, in one brominated compound, Br⋯H/H⋯Br contacts contributed 20.9% to the crystal packing. nih.gov In another, these interactions accounted for 12.4%. researchgate.net This type of analysis provides valuable insights into the supramolecular assembly of this compound in the solid state.
Supramolecular Chemistry and Self Assembly of 2 Bromo N 4 Bromophenyl Benzamide Systems
Design and Analysis of Hydrogen-Bonded Networks
The primary and most influential non-covalent interaction governing the self-assembly of 2-bromo-N-(4-bromophenyl)benzamide is the hydrogen bond. The amide functional group (-CONH-) is a classic and highly predictable hydrogen-bonding motif, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
In the solid state, benzanilides typically form catemeric or dimeric hydrogen-bonding motifs. The most common arrangement is the formation of one-dimensional chains through N-H···O=C hydrogen bonds . This is exemplified in the crystal structure of the closely related compound, 2-bromo-N-(4-bromophenyl)acetamide, where molecules are linked into supramolecular chains along the c-axis via such interactions. nih.govresearchgate.net It is highly probable that this compound would adopt a similar chain-like arrangement.
Halogen bonds: The electrophilic region on the bromine atom (the σ-hole) can interact with nucleophilic sites, such as the carbonyl oxygen or even the π-system of an adjacent aromatic ring.
C-H···O and C-H···π interactions: These weaker hydrogen bonds can play a crucial role in the fine-tuning of the crystal packing, linking the primary hydrogen-bonded chains into more complex three-dimensional structures.
π-π stacking: The aromatic rings can engage in stacking interactions, further stabilizing the solid-state assembly.
The interplay of these various interactions dictates the final, most stable, three-dimensional hydrogen-bonded network.
Formation of Supramolecular Architectures in the Solid State
The self-assembly of this compound in the solid state is expected to result in well-ordered supramolecular architectures. Based on the analysis of related structures, the formation of one-dimensional chains through N-H···O hydrogen bonds is the most probable primary structural motif.
Engineering of Crystal Forms and Polymorphs
Crystal engineering aims to design and control the formation of crystalline solids with desired properties. For a molecule like this compound, the potential for polymorphism—the ability of a substance to exist in two or more crystalline forms—is a key area of interest. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability.
The existence of multiple hydrogen bond donors and acceptors, along with the potential for various weak interactions, suggests that this compound could indeed exhibit polymorphism. The subtle balance of these interactions can be influenced by crystallization conditions such as:
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which supramolecular synthons are favored during crystallization.
Temperature and pressure: These thermodynamic parameters can affect the relative stability of different polymorphic forms.
Presence of additives: Co-crystallizing agents or impurities can template the growth of a specific polymorph.
By systematically varying these conditions, it may be possible to isolate different crystalline forms of this compound, each with a unique supramolecular architecture and distinct physical properties. The study of such polymorphs is crucial for understanding the fundamental principles of crystal formation and for the rational design of materials with tailored characteristics.
While direct experimental data for this compound remains elusive in the public domain, the principles of supramolecular chemistry and the extensive research on related benzanilides provide a robust framework for predicting and understanding its self-assembly and crystal engineering potential. Future crystallographic studies on this specific compound are needed to validate these predictions and to fully elucidate the intricacies of its solid-state behavior.
Advanced Research Applications and Potential Technological Implementations Excluding Clinical and Medical Applications
Role as a Synthetic Intermediate in Complex Molecule Construction
One of the primary applications of 2-bromo-N-(4-bromophenyl)benzamide in advanced research is its role as a synthetic intermediate in the construction of more complex molecular architectures. The presence of bromine atoms on both aromatic rings, as well as the amide linkage, offers multiple reactive sites for a variety of chemical transformations.
A significant application of structurally related o-halobenzamides is in the synthesis of phenanthridinones. nih.govresearchgate.net Phenanthridinones are a class of polycyclic aromatic compounds, some of which are found in nature and exhibit a wide range of biological activities. The synthesis of these complex molecules can be achieved through palladium-catalyzed intramolecular C-H arylation of o-halobenzamides. researchgate.net In this type of reaction, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the two aromatic rings of the benzamide (B126), leading to the fused ring system of the phenanthridinone.
For instance, a study on the synthesis of phenanthridinones utilized a closely related compound, N-methyl-N-(4-bromophenyl)-2-iodobenzamide, as a substrate. nih.gov The intramolecular cyclization of this molecule, promoted by a palladium catalyst, resulted in the formation of the corresponding phenanthridinone. nih.gov This demonstrates the potential of the this compound scaffold to serve as a precursor for the synthesis of complex heterocyclic compounds. The general reaction scheme for such transformations is presented below:
Table 1: Palladium-Catalyzed Intramolecular C-H Arylation for Phenanthridinone Synthesis
| Substrate | Catalyst | Product |
|---|
The versatility of this approach allows for the synthesis of a diverse library of phenanthridinone derivatives by varying the substituents on the starting benzamide. nih.gov The bromine atoms on this compound can also serve as handles for other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, further expanding its utility in the construction of complex molecules.
Exploration in Materials Science and Polymer Chemistry
The exploration of this compound in materials science and polymer chemistry is an emerging area of research. Aromatic amides, in general, are known for their rigid structures and potential for forming strong intermolecular hydrogen bonds. These characteristics can lead to materials with high thermal stability and desirable mechanical properties.
While specific studies on the incorporation of this compound into polymers are not extensively documented, the structural motifs present in the molecule suggest its potential utility in this field. The aromatic rings can contribute to the thermal stability and rigidity of a polymer backbone, while the amide linkages can provide sites for hydrogen bonding, leading to self-assembling materials. The bromine atoms could also be used to modify the properties of the resulting polymer, for example, by increasing its refractive index or flame retardancy.
The formation of oligomers with properties of molecular zippers has been observed in related N-aromatic amides, which can form through carefully designed molecular templates. This suggests a potential pathway for the self-assembly of this compound into ordered supramolecular structures.
Mechanistic Studies related to Agrochemical Activity (e.g., Inhibition of Chitin (B13524) Synthesis in Pests)
The benzamide scaffold is a key feature in a number of commercially important agrochemicals, particularly insecticides that act as chitin synthesis inhibitors. researchgate.netnih.govacs.org Chitin is a crucial component of the exoskeleton of insects and the cell walls of fungi, but it is absent in vertebrates. This makes chitin synthesis an attractive target for the development of selective pesticides. researchgate.net
Benzoylphenylurea (BPU) insecticides are a well-known class of chitin synthesis inhibitors. acs.org These molecules typically consist of a benzoyl group linked to a urea (B33335) moiety, which in turn is attached to a substituted phenyl ring. While this compound is not a benzoylphenylurea, its benzamide structure is a key component of these agrochemicals.
Mechanistic studies have shown that benzoylphenylureas interfere with the final stages of chitin biosynthesis, although the precise molecular target is still under investigation. researchgate.net It is believed that these compounds inhibit the transport of N-acetylglucosamine, the monomer unit of chitin, across cell membranes or interfere with the assembly of chitin chains.
The structural similarity of this compound to the active core of these insecticides suggests its potential as a lead compound in the design of new agrochemicals. Researchers can use this and related molecules to probe the structure-activity relationships of chitin synthesis inhibitors, helping to elucidate the precise mechanism of action and to design more potent and selective pesticides.
Table 2: Examples of Benzamide-Containing Chitin Synthesis Inhibitors
| Compound Class | Example | Target Pest Group |
|---|---|---|
| Benzoylphenylureas | Diflubenzuron | Lepidoptera, Coleoptera |
| Lufenuron | Lepidoptera, Coleoptera, Diptera |
Stereochemical Investigations using the Benzamide Chromophore (e.g., Circular Dichroism)
The benzamide group is a well-established chromophore used in stereochemical studies, particularly in the application of circular dichroism (CD) spectroscopy. nih.gov CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule.
The benzamide chromophore has a strong electronic transition in the ultraviolet region of the spectrum, which can give rise to a distinct CD signal. nih.gov When two or more benzamide chromophores are present in a chiral molecule, they can interact through space, leading to a phenomenon known as exciton (B1674681) coupling. The sign of the resulting exciton-coupled CD signal is directly related to the spatial arrangement of the chromophores, allowing for the unambiguous determination of the absolute configuration of the molecule.
The application of this method, known as the exciton chirality method, is reliable for benzamides due to the well-defined geometry and conformational preferences of the amide bond. nih.gov While studies have highlighted differences in the CD spectra of secondary and tertiary benzamides due to varying conformational equilibria, the underlying principles of using the benzamide chromophore for stereochemical analysis remain robust. nih.gov
The compound this compound, with its two aromatic rings, can be derivatized to introduce chirality and then studied by CD spectroscopy. The bromine atoms can also influence the electronic properties of the benzamide chromophore, potentially enhancing the CD signal and facilitating stereochemical assignments.
Q & A
Q. What in vitro models validate its pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?
- Methodological Answer :
- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL, NADPH cofactor); monitor parent compound depletion via LC-MS.
- CYP3A4 Inhibition : Use fluorogenic substrates (e.g., BFC for CYP3A4); calculate % inhibition at 10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
